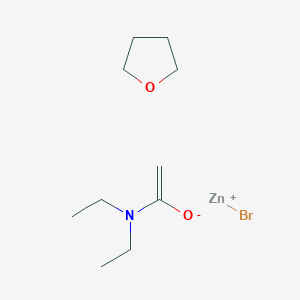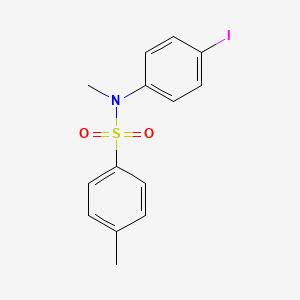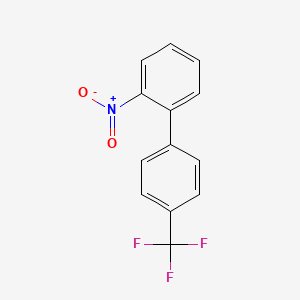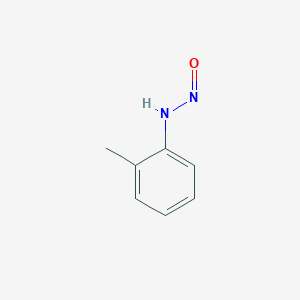![molecular formula C20H17N B14241543 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 251467-52-4](/img/structure/B14241543.png)
4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile core substituted with a pent-1-en-1-yl group and an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated benzonitrile is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
科学研究应用
4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a candidate for drug development and other applications .
相似化合物的比较
Benzonitrile: A simpler analog without the ethynyl and pent-1-en-1-yl groups.
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile: A fluorinated analog with potentially different reactivity and applications.
Uniqueness: 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
251467-52-4 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
4-[2-(4-pent-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H17N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h4-9,12-15H,2-3H2,1H3 |
InChI 键 |
PQBCXOXNVXRHJM-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)




